molecular formula C25H22N2O3 B7027612 N-[3-(benzylcarbamoyl)phenyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide

N-[3-(benzylcarbamoyl)phenyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide

Cat. No.: B7027612
M. Wt: 398.5 g/mol
InChI Key: MVPJGFXLLPULSL-UHFFFAOYSA-N
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Description

N-[3-(benzylcarbamoyl)phenyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene core with a benzylcarbamoyl group attached to a phenyl ring, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[3-(benzylcarbamoyl)phenyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O3/c28-23-14-13-22(20-11-4-5-12-21(20)23)25(30)27-19-10-6-9-18(15-19)24(29)26-16-17-7-2-1-3-8-17/h1-12,15,22H,13-14,16H2,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPJGFXLLPULSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC=CC=C2C1C(=O)NC3=CC=CC(=C3)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(benzylcarbamoyl)phenyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities .

Chemical Reactions Analysis

Types of Reactions

N-[3-(benzylcarbamoyl)phenyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

N-[3-(benzylcarbamoyl)phenyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[3-(benzylcarbamoyl)phenyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthalene derivatives and benzylcarbamoyl-substituted molecules. Examples include:

Uniqueness

What sets N-[3-(benzylcarbamoyl)phenyl]-4-oxo-2,3-dihydro-1H-naphthalene-1-carboxamide apart is its unique combination of functional groups and structural features. This makes it particularly versatile for various chemical reactions and applications in different scientific fields .

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